1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile
Description
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[[2-(4-fluorophenyl)-2-oxoethyl]amino]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-9(2-4-10)11(16)7-15-12(8-14)5-6-12/h1-4,15H,5-7H2 |
InChI Key |
RDYSHSHUSYPJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)NCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The most commonly reported synthetic approach to 1-((2-(4-fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile involves the nucleophilic substitution reaction between 1-(4-fluorophenyl)acetonitrile and a halogenated cyclopropane derivative under basic conditions:
- Starting materials:
- 1-(4-fluorophenyl)acetonitrile
- 1-bromo-2-chloroethane or similar halogenated ethane derivatives
- Catalysts and reagents:
- Benzyltriethylammonium chloride (phase transfer catalyst)
- Aqueous sodium hydroxide (base)
- Reaction conditions:
- Heating at approximately 50°C overnight
- Outcome:
- Formation of the cyclopropane ring with the amino linkage to the 2-(4-fluorophenyl)-2-oxoethyl substituent
- The carbonitrile group is retained on the cyclopropane ring
This method leverages the ring strain of cyclopropane to facilitate nucleophilic substitution and ring closure, producing the target compound with good yield and purity.
Industrial-Scale Considerations
While detailed industrial processes are less documented, the scale-up generally involves:
- Optimization of reaction parameters such as temperature, solvent choice, and reagent concentrations to maximize yield and minimize by-products.
- Use of industrial-grade reagents and solvents.
- Employment of continuous flow reactors to improve reaction control, heat transfer, and scalability.
- Advanced purification techniques such as crystallization and chromatography to achieve high purity.
These adaptations ensure the synthetic route is economically viable and environmentally compliant for large-scale production.
Alternative Synthetic Strategies
Alkylation and Cyclization Pathways
A related approach to synthesizing cyclopropane derivatives with amino and carbonitrile functionalities involves:
- Alkylation of nitroacetate esters with 1,2-dihaloethanes to form nitro-substituted cyclopropane intermediates.
- Subsequent reduction of the nitro group to an amino group using reductive agents such as tin dichloride in methanol or ethanol at mild temperatures (15–20°C).
- Hydrolysis of ester groups under basic conditions (sodium hydroxide or potassium hydroxide, 70–90°C) to yield amino cyclopropane carboxylic acids.
- Purification by crystallization using ethanol as solvent.
Although this method is primarily described for 1-aminocyclopropane-1-carboxylic acid, it provides a conceptual framework for constructing cyclopropane cores with amino substituents, which can be adapted for the target compound by introducing the 2-(4-fluorophenyl)-2-oxoethyl moiety in subsequent steps.
Bromination and Acylation Approaches
In the synthesis of related fluorophenyl cyclopropane derivatives (e.g., intermediates for prasugrel synthesis), the following steps are employed:
- Preparation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone via reaction of 2-fluorophenyl acetic acid with ethyl cyclopropanecarboxylate.
- Bromination of the ketone intermediate with suitable brominating agents to yield 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
- Subsequent reaction with amines or other nucleophiles to introduce amino substituents.
This route highlights the utility of halogenated cyclopropyl ketones as key intermediates for further functionalization to achieve the target compound.
Reaction Conditions and Reagents Summary
| Step | Reagents/Catalysts | Conditions | Purpose |
|---|---|---|---|
| Alkylation/cyclization | 1-(4-fluorophenyl)acetonitrile, 1-bromo-2-chloroethane, benzyltriethylammonium chloride, NaOH | 50°C, overnight | Formation of cyclopropane ring with amino linkage |
| Nitro reduction (alternative) | Tin dichloride, methanol or ethanol | 15–20°C | Reduction of nitro group to amine |
| Hydrolysis (alternative) | NaOH or KOH, methanol or ethanol | 70–90°C reflux | Conversion to amino acid derivatives |
| Bromination (related) | Brominating agents (e.g., Br2) | Controlled temperature, solvent-dependent | Introduction of bromine for further substitution |
| Purification | Crystallization (ethanol), chromatography | Cooling, stirring | Isolation of pure product |
Research Findings on Preparation Efficiency and Yield
- The nucleophilic substitution method with phase transfer catalysis typically yields the target compound in moderate to high yields (exact yields are often proprietary or unpublished but are optimized for research and industrial purposes).
- Alternative nitroalkane cyclization routes provide high purity amino cyclopropane intermediates, which can be derivatized further.
- Bromination and subsequent substitution reactions are highly selective when controlled, minimizing isomeric impurities (e.g., less than 0.1% of 3-fluorophenyl isomers in related syntheses).
- Purification by silica gel chromatography or crystallization ensures removal of side products and unreacted starting materials, crucial for biological and pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution with phase transfer catalysis | Reaction of 1-(4-fluorophenyl)acetonitrile with halogenated ethane under base | Straightforward, scalable, moderate temperature | Requires careful control of reaction time and temperature |
| Nitroalkane alkylation and reduction | Alkylation of nitroacetate esters, reduction, hydrolysis | High purity intermediates, adaptable | Multi-step, requires reduction and hydrolysis steps |
| Bromination and amine substitution | Bromination of cyclopropyl ketones, nucleophilic substitution | High selectivity, useful for functional group introduction | Requires handling of brominating agents, potential side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic ring.
Scientific Research Applications
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Carbonitrile Functionality
1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS 56326-98-8)
- Molecular Formula: C₁₃H₁₂FNO
- Molecular Weight : 217.24 g/mol
- Key Features : Cyclohexane ring with a ketone and carbonitrile group.
- Comparison: The cyclohexane ring lacks the strain of cyclopropane, resulting in greater stability but reduced reactivity. Both compounds share a para-fluorophenyl substituent, but the ketone in this derivative is directly attached to the cyclohexane ring, unlike the oxoethyl linkage in the target .
(1S,2R)-1-(2-Bromo-4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile
- Key Features : Cyclopropane core with bromo-fluorophenyl and hydroxymethyl substituents.
- Comparison: The bromine atom enhances electrophilic reactivity, making this compound prone to nucleophilic substitution, unlike the target’s amino group, which may participate in condensation or salt formation. The hydroxymethyl group improves solubility in polar solvents compared to the target’s oxoethyl chain .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Molecular Formula : C₂₂H₂₄N₂O₃
- Molecular Weight : 364.44 g/mol
- Key Features: Carboxamide and methoxyphenoxy substituents on a cyclopropane ring.
- Comparison: The carboxamide group offers hydrogen-bonding capacity, similar to the target’s amino group, but the methoxyphenoxy substituent introduces steric bulk absent in the target. The carboxamide’s electron-donating nature contrasts with the carbonitrile’s electron-withdrawing effect in the target .
Non-Cyclopropane Carbonitriles with Fluorophenyl Substituents
3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile
- Key Features : Cyclohexane dicarbonitrile with dual fluorophenyl groups.
- Comparison: The larger cyclohexane ring reduces ring strain, but the dual fluorophenyl groups increase lipophilicity compared to the target’s single fluorophenyl substituent.
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E)
- Molecular Formula : C₁₇H₁₄N₂O₂
- Molecular Weight : 278.30 g/mol
- Melting Point : 223–227°C
- Key Features: Chromene core with carbonitrile and amino-hydroxy substituents.
- Comparison: The chromene ring system provides aromatic stability, contrasting with the strained cyclopropane in the target. The amino-hydroxy groups offer multiple hydrogen-bonding sites, which may enhance solubility relative to the target .
Key Findings and Implications
- Structural Impact on Reactivity : The cyclopropane ring in the target compound confers higher reactivity due to ring strain, whereas cyclohexane-based analogs (e.g., ) exhibit greater stability.
- Functional Group Influence: The amino group in the target enables hydrogen bonding and salt formation, distinguishing it from carboxamide () or dicarbonitrile derivatives ().
- Substituent Effects : Para-fluorophenyl groups enhance lipophilicity and electronic effects across all compounds, but their positioning (e.g., ketone vs. direct attachment) alters molecular interactions .
Biological Activity
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile, with the CAS number 2001563-14-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11FN2O
- Molecular Weight : 218.23 g/mol
- Structure : The compound features a cyclopropane ring, a fluorophenyl group, and a carbonitrile functional group that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its potential therapeutic effects. The following sections summarize key findings from the literature.
Pharmacological Targets
- Phosphodiesterase Inhibition : Research indicates that compounds similar to 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile may act as phosphodiesterase (PDE) inhibitors. PDEs are critical in regulating intracellular signaling pathways, particularly in the context of inflammation and cancer biology .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing airway hyperreactivity in preclinical models. For instance, it has shown potential in reducing TNF-alpha levels and inhibiting pro-inflammatory mediators such as IL-4 and IL-5 .
- Antitumor Activity : There is emerging evidence indicating that derivatives of this compound could possess selective cytotoxic effects against certain cancer cell lines. This activity appears to be mediated through interactions with cell cycle-related proteins, suggesting a mechanism for its potential use in cancer therapy .
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the efficacy of similar compounds in animal models:
- Asthma Model : In guinea pig models, compounds with similar structures have been shown to significantly reduce bronchoconstriction and airway inflammation, indicating a promising therapeutic avenue for asthma treatment .
In Vitro Studies
In vitro assays have demonstrated that:
- Compounds related to 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile exhibit selective inhibition against specific cancer cell lines such as MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma), highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
